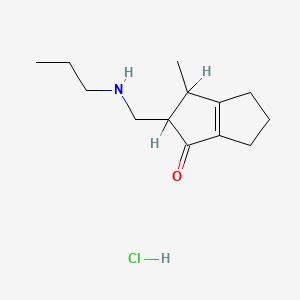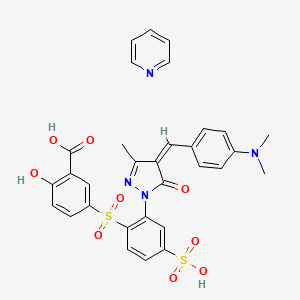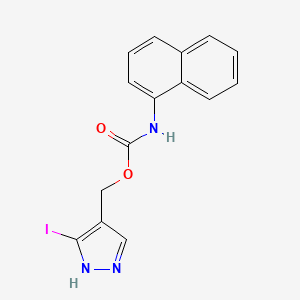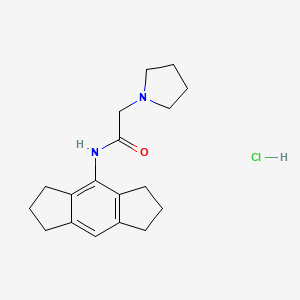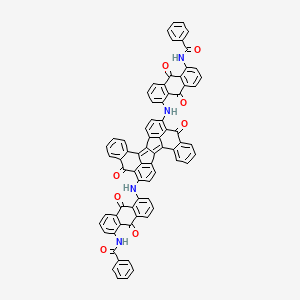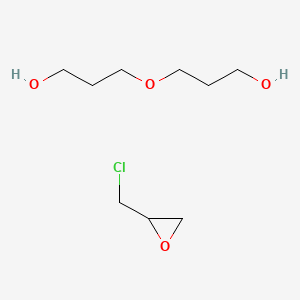
2-(Chloromethyl)oxirane;3-(3-hydroxypropoxy)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)oxirane;3-(3-hydroxypropoxy)propan-1-ol: is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which combines the reactive epoxide group of 2-(chloromethyl)oxirane with the hydroxyl functionality of 3-(3-hydroxypropoxy)propan-1-ol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)oxirane;3-(3-hydroxypropoxy)propan-1-ol typically involves the reaction of 2-(chloromethyl)oxirane with 3-(3-hydroxypropoxy)propan-1-ol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
化学反応の分析
Types of Reactions
2-(Chloromethyl)oxirane;3-(3-hydroxypropoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides and alcohols.
Reduction: Reduction reactions can convert the epoxide group to diols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(Chloromethyl)oxirane;3-(3-hydroxypropoxy)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and resins.
作用機序
The mechanism of action of 2-(Chloromethyl)oxirane;3-(3-hydroxypropoxy)propan-1-ol involves its reactive epoxide group, which can form covalent bonds with nucleophiles such as proteins and DNA. This reactivity makes it useful in various applications, including enzyme inhibition and protein labeling .
類似化合物との比較
Similar Compounds
Epichlorohydrin: Similar in structure but lacks the hydroxyl functionality.
Glycidyl chloride: Another epoxide with similar reactivity but different substituents.
3-Chloro-1,2-propylene oxide: Shares the epoxide group but has different chemical properties.
Uniqueness
2-(Chloromethyl)oxirane;3-(3-hydroxypropoxy)propan-1-ol is unique due to its combination of epoxide and hydroxyl groups, providing a versatile platform for various chemical reactions and applications .
特性
分子式 |
C9H19ClO4 |
|---|---|
分子量 |
226.70 g/mol |
IUPAC名 |
2-(chloromethyl)oxirane;3-(3-hydroxypropoxy)propan-1-ol |
InChI |
InChI=1S/C6H14O3.C3H5ClO/c7-3-1-5-9-6-2-4-8;4-1-3-2-5-3/h7-8H,1-6H2;3H,1-2H2 |
InChIキー |
BCWZHCBTABRMFM-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)CCl.C(CO)COCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


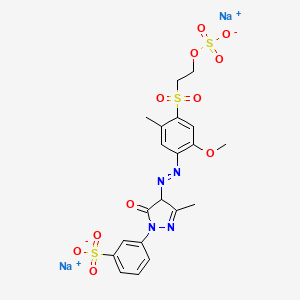
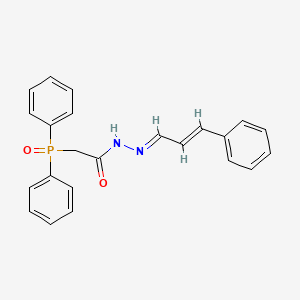
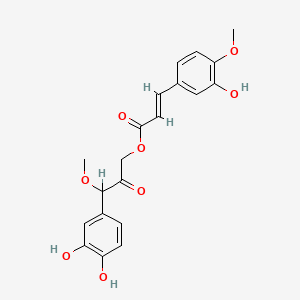
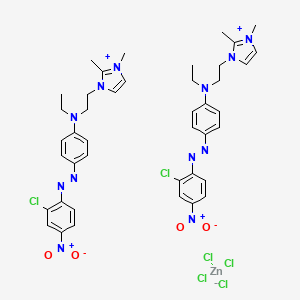




![(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene](/img/structure/B12733620.png)
